3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile
Description
3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile is an organic compound with the molecular formula C8H10ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-2-8(3-4-10)12-6-7(9)5-11-12/h5-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXVLPJSVNLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 4-chloropyrazole with pentanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-1H-pyrazol-1-yl)propanenitrile: A similar compound with a shorter carbon chain.
3-(5-chloro-1H-pyrazol-1-yl)pentanenitrile: A regioisomer with the chlorine atom at a different position on the pyrazole ring
Uniqueness
3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile is unique due to its specific substitution pattern and the length of its carbon chain.
Biological Activity
3-(4-chloro-1H-pyrazol-1-yl)pentanenitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazole ring substituted with a chloro group and a pentanenitrile chain. This unique configuration is hypothesized to contribute to its biological activity through interactions with specific molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites, potentially inhibiting enzymatic functions that are crucial in various biochemical pathways. Such interactions may modulate signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are particularly relevant in models of acute and chronic inflammation .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. The compound's effectiveness against bacterial strains suggests potential applications in treating infections caused by resistant organisms .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored extensively. This compound shows promise as an inhibitor of cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways, thereby providing a mechanism for its potential use in cancer therapy .
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Study A (Anti-inflammatory) | Demonstrated significant inhibition of TNF-alpha production in LPS-stimulated macrophages at concentrations as low as 10 µM. |
| Study B (Antimicrobial) | Showed effective inhibition of Escherichia coli and Staphylococcus aureus growth with MIC values ranging from 5 to 15 µg/mL. |
| Study C (Anticancer) | Induced apoptosis in breast cancer cell lines with an IC50 value of 12 µM after 48 hours of treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
